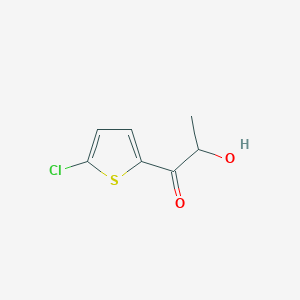
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one
Overview
Description
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one, also known as CTPH, is a small molecule that has found various applications in scientific research. CTPH has been used as a photoinitiator in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in several biochemical and physiological studies.
Scientific Research Applications
Anticancer Agent Development
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one and its derivatives have been explored for their potential as anticancer agents. Zhang et al. (2005) identified a derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This compound was found to arrest T47D cells in the G(1) phase, followed by induction of apoptosis, with the molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Crystal Structure Analysis
The crystal structures of various chalcones, including 1-(5-chlorothiophen-2-yl)-2-hydroxypropan-1-one, have been studied for their properties. Girisha et al. (2016) analyzed molecules of this compound and found them linked into simple hydrogen-bonded chains, providing insights into their structural characteristics (Girisha et al., 2016).
Antimicrobial Studies
Prabhudeva et al. (2017) synthesized 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and conducted antimicrobial studies. The compound's structure was confirmed through spectral and single crystal X-ray diffraction studies, indicating its potential for antimicrobial applications (Prabhudeva et al., 2017).
Nonlinear Optical Properties
A study by Prabhu et al. (2013) on 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP) revealed its nonlinear optical properties. The study included functional group identification, mechanical property analysis, and dielectric properties determination, highlighting its potential in optical applications (Prabhu et al., 2013).
Co-Crystal Formation
Al-Refai et al. (2020) reported the unexpected formation of a co-crystal containing 1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and its tautomer, contributing to the understanding of crystal formation and stability (Al-Refai et al., 2020).
Friedel-Crafts Type Reaction
Sone et al. (1986) explored a novel Friedel-Crafts type reaction involving 2-Chlorothiophene with active aromatic compounds, yielding various derivatives, highlighting synthetic pathways and chemical reactivity (Sone et al., 1986).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJMVBYCJZWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



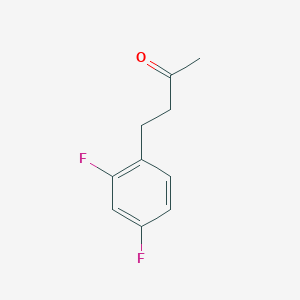
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
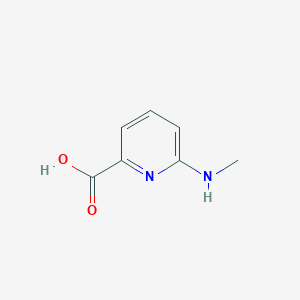


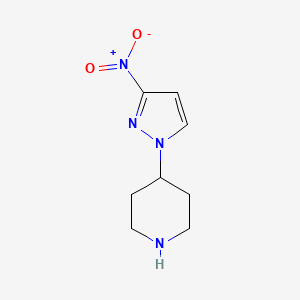
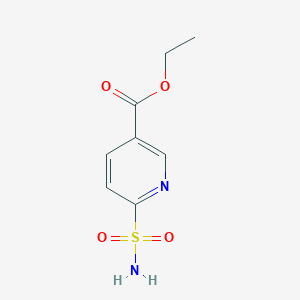
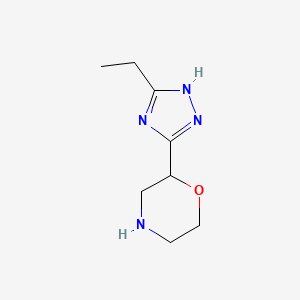
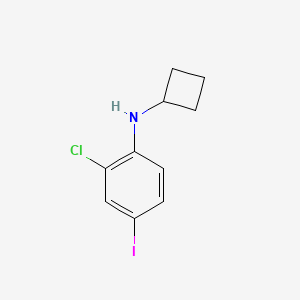
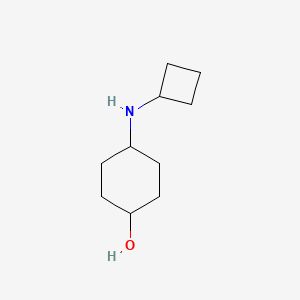
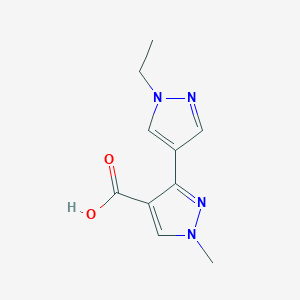
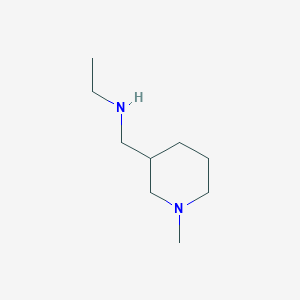
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)